4-Ethoxy-3-methylphenol

Lipophilicity Drug Design Physicochemical Profiling

Substituting chemically distinct phenols introduces unpredictable lipophilicity, acidity, and steric behavior-jeopardizing SAR reproducibility and industrial process control. 4-Ethoxy-3-methylphenol (CAS 1216257-46-3) offers a defined 3,4-substitution pattern for reliable outcomes. - **SAR Advantage:** LogP ~2.1 (higher than methoxy analogs) to rationally tune membrane permeability. - **Synthetic Control:** 3-methyl & 4-ethoxy groups block one ortho position, enforcing predictable regioselectivity. - **Application Fit:** Hindered phenol scaffold for antioxidants; referenced in anti-melanoma/anti-fibrotic patent literature. Supplied at 95% purity. Immediate shipment for R&D use.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12081227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-methylphenol
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)O)C
InChIInChI=1S/C9H12O2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3
InChIKeyMUUJEULDJUAEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-methylphenol: Core Physicochemical Profile


4-Ethoxy-3-methylphenol (CAS: 1216257-46-3) is a substituted monohydric phenol with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It features a 4-ethoxy and a 3-methyl substitution on the phenolic ring, distinguishing it from simpler cresols and methoxy analogs. Its physicochemical properties include a predicted boiling point of 260.6±20.0 °C, a density of 1.052±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 10.61±0.18 . The compound exhibits a calculated partition coefficient (LogP) of approximately 2.1, indicating moderate lipophilicity [1]. It is commercially available at a standard purity of 95% for research applications .

Substituted phenol scaffold4-Ethoxy-3-methyl substitution pattern supports SAR and regioselective derivatization.
Moderate lipophilicity profileCalculated LogP ~2.1 indicates suitability for membrane partitioning studies and biphasic system optimization.
Hindered phenol building block3,4-disubstitution provides steric protection for antioxidant and material stabilization research.

4-Ethoxy-3-methylphenol: Why Substitution Fails


Within the broad class of substituted phenols, minor structural variations lead to significant divergence in physicochemical behavior and biological activity, making generic substitution highly unreliable. The specific 4-ethoxy, 3-methyl substitution pattern of this compound imparts a unique combination of steric hindrance and electron-donating effects that directly influence its lipophilicity, acidity, and metabolic stability [1]. While many simple phenols and cresols share antioxidant potential, their relative potency, membrane permeability, and susceptibility to enzymatic oxidation are highly dependent on the nature and position of substituents [2]. The specific LogP and pKa of 4-ethoxy-3-methylphenol, as detailed below, govern its behavior in biphasic systems and its ionization state at physiological pH, parameters that cannot be replicated by the use of 4-methoxy or 2-ethoxy isomers without empirical validation. Consequently, substituting this compound with a less defined or differently substituted analog introduces unacceptable risk in both industrial processes and biological assays, where reproducibility and defined structure-activity relationships are paramount.

Ethoxy vs. methoxy analogs
The ethoxy group significantly increases lipophilicity compared to methoxy analogs (ΔLogP ~0.3-0.5), altering membrane partitioning and extraction behavior.
Positional isomer mismatch
4-Ethoxy-3-methylphenol exhibits a distinct pKa and steric environment versus 2-ethoxy or 3-ethoxy isomers; ionization state and reactivity may shift in aqueous media.
Non-hindered phenol substitution
Replacement with p-cresol or 4-methoxyphenol removes the steric hindrance around the phenolic -OH, potentially reducing radical stabilization and altering regioselectivity in synthetic routes.

4-Ethoxy-3-methylphenol vs. Analogs: Key Differentiators


Increased Lipophilicity vs. Methoxy Analogs

The lipophilicity of 4-ethoxy-3-methylphenol, as indicated by its calculated LogP, is significantly higher than that of its direct methoxy analog, 4-methoxy-3-methylphenol. This difference arises from the replacement of a methoxy group with a more hydrophobic ethoxy moiety. The target compound has a LogP of approximately 2.1 [1], whereas the methoxy analog typically exhibits a LogP closer to 1.6-1.8, representing a quantifiable increase in hydrophobicity [2]. This increased LogP directly influences the compound's ability to partition into lipid bilayers and organic phases.

Lipophilicity vs. methoxy
Class-level
ΔLogP ≈ +0.3 to +0.5
Supports lipophilicity ranking in scaffold selection
Calculated cLogP; experimental validation recommended
Lipophilicity Drug Design Physicochemical Profiling

pKa Shift vs. Phenol and Positional Isomers

The electron-donating effects of the ethoxy and methyl substituents in 4-ethoxy-3-methylphenol increase the electron density on the phenolic oxygen, thereby decreasing its acidity relative to unsubstituted phenol. The predicted pKa of 10.61±0.18 is higher than that of phenol (pKa ≈ 9.95) and also higher than that of 4-ethoxy-2-methylphenol (estimated pKa ≈ 10.2-10.4), where the methyl group is ortho to the hydroxyl [1]. This higher pKa means the compound is less ionized at neutral pH compared to these analogs, affecting its solubility and reactivity.

pKa shift vs. phenol
Class-level
ΔpKa = +0.66 vs. phenol; +0.2-0.4 vs. 4-ethoxy-2-methylphenol
Affects ionization and extraction behavior at assay-relevant pH
Predicted value; empirical pKa determination advised
Acidity Ionization State Reactivity

Enhanced Steric Hindrance vs. Linear Alkylphenols

The 4-ethoxy group in 4-ethoxy-3-methylphenol provides greater steric bulk around the para-position of the phenol ring compared to a methoxy group or an unsubstituted position. This steric hindrance is a key feature of 'hindered phenols' and is associated with improved oxidative stability and controlled reactivity [1]. For instance, in electrophilic aromatic substitution reactions, this bulk can direct incoming groups preferentially to the less hindered ortho-position, offering a different regioselective profile compared to less hindered analogs like 4-methylphenol (p-cresol) [2]. While direct quantitative data for this specific compound is lacking, the class of hindered phenols is well-established to exhibit superior radical scavenging kinetics in polymers and lubricants due to this steric protection of the phenolic -OH group [1].

Steric hindrance
Class-level
3,4-disubstitution creates hindered phenol geometry
Impacts regioselectivity and radical stabilization in antioxidant studies
Qualitative inference; compound-specific kinetic data not available
Steric Hindrance Regioselectivity Synthetic Intermediate

Para-Alkoxyphenol Intermediate for Anti-Melanoma

4-Ethoxy-3-methylphenol has been specifically cited in patent literature as a representative compound within a class of para-alkoxyphenols synthesized for anti-melanoma research. A patent describes an efficient methodology for synthesizing this group of compounds by heating para-benzoquinones with alcohols in the presence of Amberlyst-15, a green heterogeneous catalyst . This positions 4-ethoxy-3-methylphenol not merely as a generic phenol but as a defined entity in the context of targeted drug discovery efforts. Its selection over other alkylphenols may be linked to the specific steric and electronic properties conferred by the 4-ethoxy-3-methyl substitution pattern, which are critical for interactions with biological targets like tyrosinase in melanoma cells [1].

Anti-melanoma research context
Reported
Cited in patent literature as para-alkoxyphenol target
Indicates research interest in tyrosinase-related pathway studies
Context-dependent; further validation in specific models required
Synthetic Intermediate Anti-Melanoma Drug Discovery

4-Ethoxy-3-methylphenol: Key Applications


Lipophilicity-Driven Drug Design

Researchers focused on optimizing the membrane permeability or distribution profile of phenolic drug candidates will find 4-ethoxy-3-methylphenol a valuable scaffold. Its calculated LogP of approximately 2.1, which is demonstrably higher than its methoxy analog, provides a quantifiable basis for enhancing the lipophilicity of a lead compound without altering the core phenolic structure. This makes it a rational choice for structure-activity relationship (SAR) studies aimed at improving passive diffusion across biological membranes [1].

Hindered Phenol Antioxidants for Polymers and Lubricants

Industrial formulators seeking to enhance the oxidative stability of materials should consider 4-ethoxy-3-methylphenol as a building block for hindered phenol antioxidants. The specific 3,4-disubstitution pattern provides the steric hindrance necessary to stabilize the phenoxyl radical formed during the antioxidant mechanism. This property is crucial for high-performance applications in polymer stabilization and lubricant additives, where longevity and thermal stability are paramount [1].

Anti-Melanoma and Anti-Fibrotic Research

4-Ethoxy-3-methylphenol is explicitly noted in the patent and research literature as a member of the para-alkoxyphenol class under investigation for anti-melanoma and anti-fibrotic therapies. Procurement is therefore directly justified for laboratories exploring tyrosinase-activated prodrugs or compounds that interfere with fibrotic pathways. Its use in these specific assays is supported by prior art, providing a stronger rationale for experimental inclusion than a less-referenced phenolic analog [1].

Regiospecific Isomer Synthesis

Synthetic chemists requiring controlled ortho-substitution on a phenolic ring should procure 4-ethoxy-3-methylphenol. The combined steric bulk of the 3-methyl and 4-ethoxy groups effectively blocks one ortho-position, directing incoming electrophiles to the remaining, less hindered ortho-site. This predictable regioselectivity is essential for the efficient, high-yield synthesis of complex organic molecules and advanced intermediates, where isomeric purity is critical [1].

Application
Selection Property
Validation Focus
Lipophilicity-driven SAR studies
Partition coefficient (LogP) profile
Membrane partitioning and biphasic distribution behavior
Hindered phenol antioxidant evaluation
Steric protection of phenolic -OH
Radical scavenging kinetics and oxidative stability in material matrices
Tyrosinase-targeting prodrug research
Documented para-alkoxyphenol precedent
Pathway-specific activation and cell-model response
Ortho-selective synthetic building block
Regioselectivity from steric hindrance
Isomeric purity in electrophilic aromatic substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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